Ethyl 2-cyano-3-hydroxybut-2-enoate
Overview
Description
Ethyl 2-cyano-3-hydroxybut-2-enoate is an organic compound with the molecular formula C7H9NO3 . It is a colorless liquid at room temperature and has a pungent odor . It is soluble in many organic solvents such as alcohols, ethers, and esters .
Synthesis Analysis
This compound can be synthesized by reacting ethyl acetoacetate with acetone and sodium cyanide under alkaline conditions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9NO3/c1-3-11-7(10)6(4-8)5(2)9/h6H,3H2,1-2H3
. The molecular weight of the compound is 155.15 .
Chemical Reactions Analysis
This compound can be used as an intermediate in organic synthesis . It has applications in the fields of medicine, pesticides, and dye chemistry . For example, it can be used to synthesize various organic compounds and natural products, such as gum arabic, indigo, and pigments .
Physical And Chemical Properties Analysis
This compound has a predicted density of 1.178±0.06 g/cm3 . The predicted boiling point is 257.5±40.0 °C . The compound has a predicted acidity coefficient of 5.20±0.50 .
Scientific Research Applications
Crystal Packing and Interactions
Ethyl 2-cyano-3-hydroxybut-2-enoate has been studied for its unique crystal packing properties, specifically involving N⋯π and O⋯π interactions rather than typical hydrogen bonding. This includes the formation of zigzag double-ribbons and 1-D double-columns in certain derivatives, as highlighted by Zhang, Wu, and Zhang (2011) in "CrystEngComm" (Zhang, Wu, & Zhang, 2011).
Synthesis of Organic Compounds
The compound has been utilized in the synthesis of various organic compounds. For example, Chen, Sheng-yin, and Shao-hua (2013) in the "Chinese Journal of Synthetic Chemistry" demonstrated its use in the preparation of 4-Hydroxy-2-pyridone (Chen, Sheng-yin, & Shao-hua, 2013).
Enantioselective Hydrogenation
In the field of enantioselective hydrogenation, Meng, Zhu, and Zhang (2008) in "The Journal of Organic Chemistry" reported the use of this compound in producing ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess, showcasing its potential in stereochemical synthesis (Meng, Zhu, & Zhang, 2008).
Structural Analysis and Characterization
The structural analysis and characterization of derivatives of this compound have been a subject of research, offering insights into their crystal structures and molecular interactions. Johnson et al. (2006) in the "Journal of Chemical Crystallography" contributed significantly to this area (Johnson et al., 2006).
Enzymatic Deracemization
In enzymatic research, Vaijayanthi and Chadha (2007) in "Tetrahedron-Asymmetry" explored the deracemization of racemic alkyl-4-(hetero-2-yl)-2-hydroxybut-3-enoates using Candida parapsilosis, providing insights into chiral chemistry applications (Vaijayanthi & Chadha, 2007).
Safety and Hazards
Future Directions
Ethyl 2-cyano-3-hydroxybut-2-enoate has potential applications in various fields due to its role as an intermediate in organic synthesis . It can be used to synthesize a variety of organic compounds and natural products, indicating its potential for further exploration in the fields of medicine, pesticides, and dye chemistry .
properties
IUPAC Name |
ethyl (Z)-2-cyano-3-hydroxybut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-11-7(10)6(4-8)5(2)9/h9H,3H2,1-2H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGIXZHJMNCSDQ-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87853-82-5 | |
Record name | 2-Butenoic acid, 2-cyano-3-hydroxy-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087853825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenoic acid, 2-cyano-3-hydroxy-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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